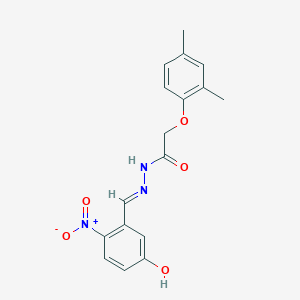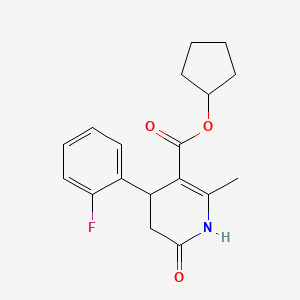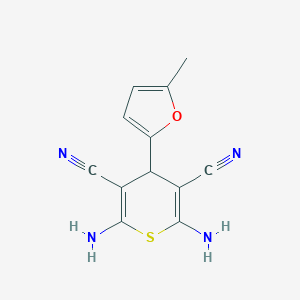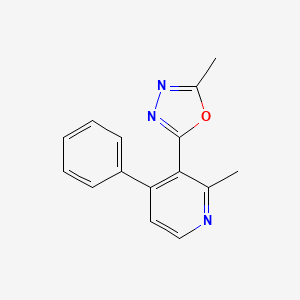![molecular formula C15H24N4O3S B5507341 N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamide derivatives are crucial in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, and anti-tumor activities. These compounds often incorporate organic moieties such as pyrazoles and pyrrolidines, leading to a broad spectrum of biological activities and potential therapeutic applications (Ghomashi et al., 2022).
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with sulfonamide groups, involves cycloaddition reactions and other strategies to construct the pyrazole core. For instance, the cycloaddition of N-sulfonylpyridinium and isoquinolinium imides with acetylenedicarboxylates has been a practical approach to synthesizing pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives (Wu et al., 2012). Additionally, base-mediated cycloannulation strategies using (E)-β-iodovinyl sulfones have been employed to access pyrazolo[1,5-a]pyridines (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide-based compounds, including pyrazole derivatives, is characterized by the presence of a sulfonyl group attached to an aromatic or heterocyclic moiety. This structural feature is crucial for the biological activity of these compounds, as it interacts with various biological targets (Ghomashi et al., 2022).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including cycloadditions, to form complex heterocyclic structures. For example, the [3+2] cycloaddition of alkynes with CH-diazomethane sulfonamides generates pyrazole-fused five-membered sultams, showcasing the versatility of these compounds in synthetic chemistry (Dar'in et al., 2020).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic or heterocyclic rings to which they are attached. These properties are essential for determining the compounds' suitability for pharmaceutical formulations and their behavior in biological systems.
Chemical Properties Analysis
Sulfonamide derivatives exhibit a wide range of chemical properties, including inhibition of carbonic anhydrases, which is a common mechanism underlying their pharmacological activities. The introduction of different functional groups, such as pyrazoles or pyrrolidines, significantly impacts their reactivity, binding affinity, and selectivity towards biological targets (Ghomashi et al., 2022).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfonamides Synthesis
Heterocyclic sulfonamides and sulfonyl fluorides represent a pivotal class of compounds in medicinal chemistry, owing to their versatility in drug design and synthesis. The development of efficient and selective synthesis methods for heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides is crucial for advancing drug discovery. A notable example is the use of a sulfur-functionalized aminoacrolein derivative for the selective synthesis of these compounds, including pyrazole-4-sulfonamides, demonstrating the compound's potential in facilitating rapid access to heterocyclic sulfonyl fluorides with significant pharmaceutical relevance (Tucker et al., 2015).
Biological Activity of Sulfonamide Hybrids
The exploration of sulfonamide-based hybrid compounds has unveiled a vast array of biological activities, ranging from antimicrobial to anticancer properties. Sulfonamides, characterized by the general formula R-SO2NHR', where the functional group is bound to various moieties, have led to the creation of numerous hybrid compounds. These hybrids exhibit a wide range of pharmacological activities, highlighting the significance of sulfonamide compounds in developing novel therapeutic agents (Ghomashi et al., 2022).
Anticancer and Antimicrobial Applications
The synthesis of novel heterocyclic sulfonamides with anticancer and antimicrobial activities exemplifies the therapeutic potential of sulfonamide derivatives. Compounds derived from cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide have demonstrated significant in vitro anti-breast cancer and antimicrobial efficacy, indicating the role of sulfonamide compounds in developing potent anticancer and antimicrobial agents (Debbabi et al., 2016).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores have shown potent inhibition against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme. These findings suggest the potential of sulfonamide compounds in treating conditions associated with CA and AChE, such as glaucoma and Alzheimer's disease, respectively, while also demonstrating low cytotoxicity and tumor selectivity (Ozgun et al., 2019).
Synthesis of Novel Heterocycles
The ability to synthesize new heterocyclic compounds containing a sulfonamido moiety opens up possibilities for developing antibacterial agents. Through reactions involving ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, a variety of pyran, pyridine, and pyridazine derivatives have been synthesized, showcasing the compound's versatility in generating novel antibacterial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-1-propylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-3-6-19-8-13(7-16-19)23(21,22)17-15-10-18(11(2)20)9-14(15)12-4-5-12/h7-8,12,14-15,17H,3-6,9-10H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIWHSFJZCKKU-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)S(=O)(=O)NC2CN(CC2C3CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)S(=O)(=O)N[C@H]2CN(C[C@@H]2C3CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)



![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)
![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)